REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[ClH:7].[CH3:8][N:9]([CH3:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]=[N:15][CH2:16][CH3:17].O.ON1C2C=[CH:27][CH:28]=[CH:29][C:24]=2N=N1.C(N([CH2:37][CH3:38])C(C)C)(C)C.[C:39](=[O:42])(O)[O-].[Na+].Cl>CN(C)C=O.C(Cl)Cl.C(OCC)(=O)C>[ClH:7].[Cl:7][C:27]1[CH:17]=[C:16]([NH:15][C:14]2[C:37]3[CH:38]=[CH:18][N:9]([CH3:8])[C:10]=3[C:11]([C:39]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:42])=[CH:12][N:13]=2)[CH:24]=[CH:29][CH:28]=1 |f:1.2,3.4,6.7,12.13|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
4-(3-chloro-phenylamino)-1H-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water 3 times, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a gum
|
Type
|
CUSTOM
|
Details
|
Purified on MDAP
|
Type
|
CUSTOM
|
Details
|
the product split into two fractions
|
Type
|
CUSTOM
|
Details
|
The first fraction was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed as above,
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
This was triturated with ether
|
Type
|
CUSTOM
|
Details
|
purified by MDAP and chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol, 20:1
|
Type
|
CUSTOM
|
Details
|
to give the free base which
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1)NC1=NC=C(C2=C1C=CN2C)C(=O)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |